molecular formula C27H25N3O5S2 B12055116 Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate CAS No. 477329-17-2

Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12055116
CAS No.: 477329-17-2
M. Wt: 535.6 g/mol
InChI Key: ZVHCHLVIMOPJJX-UHFFFAOYSA-N
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Description

Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps. The process begins with the preparation of the benzothieno pyrimidine core, followed by the introduction of the methoxyphenyl group and the sulfanylacetyl moiety. The final step involves the esterification of the benzoate group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the synthesis would generally follow similar steps as the laboratory preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound in drug discovery.

    Medicine: The compound’s unique structure suggests potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action for Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[({[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
  • Methyl 4-(4-methylphenyl)-2-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate

Uniqueness

Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is unique due to its specific combination of functional groups and the presence of the benzothieno pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

477329-17-2

Molecular Formula

C27H25N3O5S2

Molecular Weight

535.6 g/mol

IUPAC Name

methyl 4-[[2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C27H25N3O5S2/c1-34-19-13-11-18(12-14-19)30-25(32)23-20-5-3-4-6-21(20)37-24(23)29-27(30)36-15-22(31)28-17-9-7-16(8-10-17)26(33)35-2/h7-14H,3-6,15H2,1-2H3,(H,28,31)

InChI Key

ZVHCHLVIMOPJJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)OC)SC5=C3CCCC5

Origin of Product

United States

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